N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyrrolo[1,2-a]pyrazines
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-20-12-8-18(9-13-20)24-23(27)26-16-15-25-14-4-5-21(25)22(26)17-6-10-19(28-2)11-7-17/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZUSWUTDULKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps may include:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the ethoxy and methoxy groups on the phenyl rings can be done through nucleophilic substitution reactions.
Amidation: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl rings and the dihydropyrrolo[1,2-a]pyrazine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Indoleamine 2,3-Dioxygenase Inhibition
This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response that can contribute to tumor-induced immunosuppression. By inhibiting IDO activity, this compound may enhance the efficacy of existing cancer treatments and improve immune responses against tumors .
Case Study 1: Anticancer Screening
A study conducted on a library of compounds including this compound demonstrated its efficacy against multicellular spheroids representing tumor microenvironments. The results indicated a significant reduction in spheroid viability compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of the compound revealed that it could restore T-cell function in models of tumor-induced immunosuppression. This finding supports its application in combination therapies aimed at enhancing anti-tumor immunity .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- N-(4-methoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core substituted with ethoxy and methoxy phenyl groups. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The presence of these substituents is believed to influence its biological activity significantly.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on kinases and other enzymes implicated in cancer progression.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antitumor Activity
Several studies have highlighted the antitumor properties of pyrrolo[1,2-a]pyrazine derivatives. For instance:
- A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range .
- The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects :
- Research on structurally related pyrazole derivatives indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria .
- In vitro assays showed that these compounds could inhibit bacterial growth effectively at concentrations below 50 µg/mL.
Anti-inflammatory Effects
Inflammation plays a crucial role in many diseases, and compounds similar to this compound have been studied for their anti-inflammatory properties:
- A recent study found that these compounds could reduce the production of pro-inflammatory cytokines in cultured macrophages .
Case Study 1: Antitumor Efficacy
In a controlled experiment involving human cancer cell lines:
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : MTT assay was utilized to assess cell viability.
- Results : The compound exhibited an IC50 value of 12 µM against A549 cells after 48 hours of exposure.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity:
- Objective : To determine the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were observed at concentrations as low as 20 µg/disc for both bacterial strains.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between pyrrolo-pyrazine precursors and substituted phenyl groups. Key steps include:
- Reagent selection : Use carbodiimide coupling agents (e.g., EDC/HOBt) for amidation .
- Condition optimization : Adjust temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column .
Q. What spectroscopic techniques are essential for confirming the molecular structure?
- Approach :
- NMR : Use - and -NMR to verify substituent positions (e.g., ethoxy/methoxy groups at 4-position of phenyl rings) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~434.5 g/mol) .
- IR spectroscopy : Identify carbonyl stretches (1680–1700 cm) and aromatic C-H bends .
Q. What preliminary assays are recommended to screen for biological activity?
- Protocols :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test kinase inhibition (e.g., EGFR or CDK2) via fluorescence-based assays .
Advanced Research Questions
Q. How should researchers resolve contradictory bioactivity data across different cell lines?
- Strategy :
- Dose-response validation : Repeat assays with extended concentration ranges (0.1–100 µM) to confirm IC trends .
- Mechanistic studies : Perform Western blotting to assess target protein expression (e.g., p53 or Bcl-2) in responsive vs. non-responsive lines .
- Solubility checks : Verify compound solubility in assay media using dynamic light scattering (DLS) to rule out false negatives .
Q. What methods are effective for analyzing structural discrepancies in crystallography data?
- Techniques :
- Single-crystal X-ray diffraction : Compare bond lengths/angles (e.g., pyrrolo-pyrazine core vs. substituents) with computational models (DFT/B3LYP) .
- Powder XRD : Assess crystallinity and polymorphic forms if solubility conflicts arise .
- Electron density maps : Use SHELX software to refine occupancy of disordered ethoxy/methoxy groups .
Q. How can unexpected side products during synthesis be identified and mitigated?
- Troubleshooting :
- LC-MS tracking : Detect intermediates or byproducts (e.g., hydrolyzed amides) during reaction progression .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to sensitive amines to prevent oxidation .
- pH control : Maintain neutral pH during coupling to avoid premature deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
